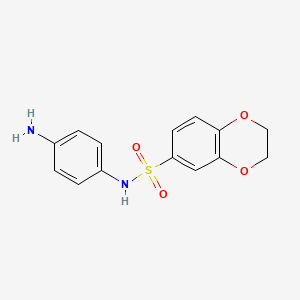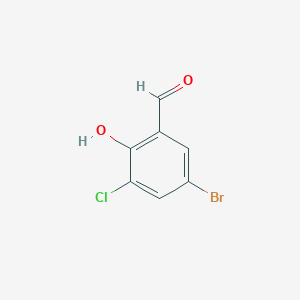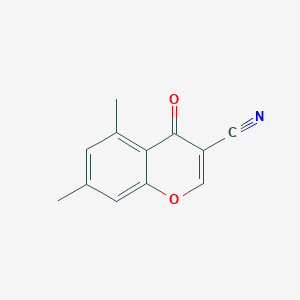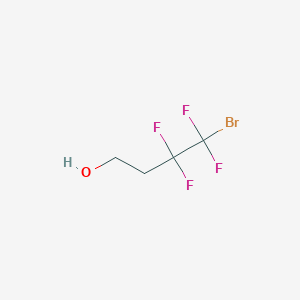
4-Bromo-3,3,4,4-tétrafluorobutan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
- 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol has been synthesized as part of the process for creating enantioenriched tetrafluorinated aryl-C-nucleosides, starting from 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol (Bonnac et al., 2010).
- Another synthesis pathway involves a six-step process starting from 1,2-dibromo-1,2-dichloro-1,2-difluoroethane (Paleta et al., 2000).
Molecular Structure Analysis
- The molecular structure of related compounds, such as 4-dimethylaminopyridinium derivatives of 1,2-dibromo-1,1,2,2-tetrafluoroethane, has been studied, providing insights into the structural characteristics of such fluorinated compounds (Schoth et al., 1997).
Chemical Reactions and Properties
- 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol participates in reactions such as O-phosphorylation, demonstrating its compatibility with certain chemical processes (Bonnac et al., 2010).
- The compound's reaction with other substances, like alcohols, has been explored, indicating its reactivity and potential for forming various esters (Filyakova et al., 2006).
Physical Properties Analysis
- The compound's physical properties, particularly in relation to its fluorinated structure, can be inferred from studies on similar fluorinated compounds. For example, research on 1,2,3,4-tetrafluorocyclopentane provides insight into the polarity and conformational flexibility of fluorinated rings, which can be relevant to understanding 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol (Fang et al., 2016).
Applications De Recherche Scientifique
Transformations Synthétiques
Ce composé est utilisé dans diverses transformations synthétiques. Il est particulièrement utile dans la préparation de molécules organiques contenant CF2CF2 . La transformation des groupes fonctionnels aux deux extrémités du 4-bromo-3,3,4,4-tétrafluorobutan-1-ène est simple et efficace .
Préparation des Sucres Fluorés
Le 4-bromo-3,3,4,4-tétrafluorobutan-1-ol est utilisé dans la synthèse de sucres fluorés biologiquement actifs . Ces sucres présentent des activités biologiques uniques en raison de la présence des échafaudages fluoroalkylènes .
Cristaux Liquides
Ce composé a des applications dans la création de matériaux fonctionnels tels que les cristaux liquides . Le fragment CF2CF2 dans leurs structures moléculaires confère des propriétés uniques à ces matériaux .
Matériaux Émettant de la Lumière
Le this compound est également utilisé dans la synthèse de matériaux émettant de la lumière . Ces matériaux trouvent des applications dans divers domaines tels que l'optoélectronique .
Réactions d'Hydrosilylation
Ce composé est impliqué dans les réactions d'hydrosilylation . Ces réactions sont cruciales dans la synthèse de divers composés organosilicés .
Mesures de Sécurité dans les Contrôles d'Ingénierie
Dans le domaine des contrôles d'ingénierie, ce composé est utilisé pour éliminer les dangers ou placer des barrières entre le travailleur et le danger . Des contrôles d'ingénierie bien conçus peuvent être très efficaces pour protéger les travailleurs .
Safety and Hazards
The compound is classified as an irritant and light sensitive . It has certain toxicity and needs to be used with caution . Contact with skin, eyes, or clothing entrance into the body may cause irritation and injury . The safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .
Orientations Futures
Given its use in the synthesis of fluorosulfonates and its role in microfabrication techniques, particularly for lithography in steps such as the production of semiconductor devices , 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol could have significant applications in the field of materials science and technology.
Mécanisme D'action
Target of Action
It is known to be a useful organic compound in various chemical reactions .
Mode of Action
It is known to exhibit special reactivity and selectivity in certain chemical reactions, making it valuable for the synthesis of other organic compounds .
Biochemical Pathways
The compound is used in the synthesis of fluorosulfonates . Fluorosulfonates are chemically scaled-up resist materials suitable for microfabrication techniques, particularly for lithography in steps such as the production of semiconductor devices .
Result of Action
The result of the action of 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is primarily seen in its role as a precursor in the synthesis of fluorosulfonates . These fluorosulfonates are used in the production of semiconductor devices .
Action Environment
The compound is a liquid at room temperature . It should be stored in a dry, sealed environment at room temperature . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and humidity .
Analyse Biochimique
Biochemical Properties
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine and fluorine atoms contribute to its reactivity, allowing it to form stable complexes with enzymes and proteins. These interactions often involve hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes, thereby influencing their catalytic activity .
Cellular Effects
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. It binds to the active sites of enzymes, altering their conformation and affecting their catalytic activity. This binding can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol change over time. The compound is relatively stable when stored under dry, room temperature conditions. It can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. The compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution mechanisms are crucial for its biological activity and efficacy .
Subcellular Localization
4-Bromo-3,3,4,4-tetrafluorobutan-1-ol exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with specific biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF4O/c5-4(8,9)3(6,7)1-2-10/h10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTCOQHNKANLOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)Br)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371312 | |
| Record name | 4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
234443-21-1 | |
| Record name | 4-bromo-3,3,4,4-tetrafluorobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)



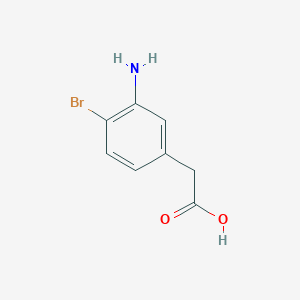
![5-[(Dimethylamino)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1270745.png)
